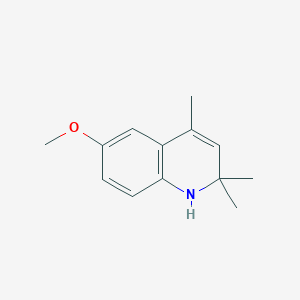

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQICGCZZOQMMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological factor in a myriad of chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in therapeutic development. This technical guide provides a detailed exploration of the mechanism of action of this compound as a potent antioxidant. We will dissect the core chemical functionalities that underpin its radical-scavenging capabilities, drawing upon evidence from analogous compounds and established antioxidant principles. This document will further provide standardized experimental protocols for the evaluation of its antioxidant efficacy and offer insights into the structure-activity relationships that govern its protective effects.

Introduction: The Promise of Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, their capacity to counteract oxidative stress has garnered significant attention. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant in industrial applications, particularly in the preservation of rubber and polymers.[1][2] Its derivatives, such as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), have also been explored for their antioxidant properties in biological systems.[3][4][5]

This guide focuses on a specific derivative, this compound, to elucidate the nuanced interplay of its structural components in conferring its antioxidant function. Understanding this mechanism is crucial for the rational design of next-generation therapeutics aimed at mitigating oxidative damage.

The Core Mechanism: A Tale of Two Moieties

The antioxidant prowess of this compound stems from a cooperative interplay between its dihydroquinoline ring system and the strategically positioned methoxy group. The primary mechanism of radical scavenging is believed to involve two key processes: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

The Dihydroquinoline Core: The Hydrogen Donor

The defining feature of the 1,2-dihydroquinoline ring is the secondary amine (N-H) group. This group serves as the primary hydrogen donor in the radical scavenging process.[8] When encountering a free radical (R•), the N-H bond homolytically cleaves, donating a hydrogen atom to neutralize the radical. This process is depicted in the following reaction:

DHQ-NH + R• → DHQ-N• + RH

The efficacy of this HAT mechanism is contingent on the stability of the resulting nitrogen-centered radical (DHQ-N•). The dihydroquinoline scaffold is adept at stabilizing this radical through resonance, delocalizing the unpaired electron across the aromatic system. This delocalization significantly lowers the energy of the radical, making the initial hydrogen donation more thermodynamically favorable.

The 6-Methoxy Group: An Electronic Enhancer

The substituent at the 6-position of the quinoline ring plays a critical role in modulating the antioxidant activity. The methoxy (-OCH3) group is a potent electron-donating group (EDG).[9] Its presence enhances the antioxidant capacity of the molecule through several synergistic effects:

-

Increased Electron Density: The methoxy group donates electron density to the aromatic ring through the resonance effect. This increased electron density on the ring system further stabilizes the nitrogen-centered radical formed after hydrogen donation.

-

Lowering Bond Dissociation Energy (BDE): The electron-donating nature of the methoxy group can lower the bond dissociation energy of the N-H bond, making the hydrogen atom more readily available for donation to a free radical.

-

Direct Radical Scavenging Potential: While the N-H group is the primary hydrogen donor, computational studies on similar methoxy-substituted compounds suggest that under certain conditions, the methoxy group itself can participate in radical scavenging reactions, potentially through demethylation followed by hydrogen atom transfer from the newly formed hydroxyl group.[10]

The following diagram illustrates the proposed mechanism of radical scavenging by this compound, highlighting the key roles of the N-H and methoxy groups.

Caption: Proposed antioxidant mechanism of this compound.

Supporting Evidence from Analogous Compounds

Direct experimental data on the antioxidant capacity of this compound is limited in the public domain. However, extensive research on its close analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), provides compelling evidence for the potent antioxidant activity of this molecular scaffold.

DHQ has been shown to exhibit significant protective effects in animal models of acetaminophen-induced liver injury and experimental Parkinson's disease.[1][3][8] These studies demonstrated that DHQ administration leads to:

-

Normalization of the antioxidant defense system, including levels of glutathione (GSH) and the activity of enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST).[3]

-

Inhibition of lipid peroxidation.[8]

These findings strongly suggest that the 2,2,4-trimethyl-1,2-dihydroquinoline core is a highly effective antioxidant framework. The presence of an electron-donating group at the 6-position, be it a hydroxyl or a methoxy group, is crucial for this activity.

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the antioxidant activity of this compound, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for a positive control (e.g., Ascorbic acid or Trolox).

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.

-

Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore, leading to its decolorization.[9] The change in absorbance is proportional to the antioxidant concentration.

Methodology:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Control: As described in the DPPH assay protocol.

-

Assay Protocol:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

-

Incubate the plate at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determination of IC50: As described in the DPPH assay protocol.

The workflow for a typical antioxidant assay is visualized below.

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain or liver homogenate) with an oxidizing agent (e.g., FeSO4-ascorbate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[13]

Methodology:

-

Preparation of Tissue Homogenate: Homogenize fresh tissue (e.g., rat brain) in cold phosphate buffer.

-

Induction of Lipid Peroxidation:

-

In a test tube, mix the tissue homogenate with a solution of the test compound at various concentrations.

-

Add freshly prepared FeSO4 and ascorbic acid solutions to initiate lipid peroxidation.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Measurement of MDA (TBARS Assay):

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Add thiobarbituric acid (TBA) reagent and heat at 95°C for 30 minutes. This forms a pink-colored MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation of Inhibition: Compare the absorbance of samples treated with the test compound to that of the untreated (peroxidized) control.

Data Summary and Interpretation

The primary output from the DPPH and ABTS assays is the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table provides an illustrative summary of the type of data that would be generated and how it can be used for comparative analysis.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Lipid Peroxidation Inhibition (%) at 50 µM |

| This compound | To be determined | To be determined | To be determined |

| Trolox (Standard) | ~15-25 | ~5-15 | High |

| Ascorbic Acid (Standard) | ~20-30 | ~10-20 | Moderate |

Note: The values for the standard compounds are typical ranges and may vary depending on specific assay conditions.

Conclusion and Future Directions

This compound possesses a molecular architecture primed for potent antioxidant activity. Its mechanism of action is rooted in the ability of its dihydroquinoline core to donate a hydrogen atom to neutralize free radicals, a process that is electronically enhanced by the electron-donating 6-methoxy substituent. While direct experimental validation is a necessary next step, the substantial body of evidence from closely related analogs provides a strong rationale for its potential as an effective antioxidant agent.

Future research should focus on:

-

Quantitative in vitro evaluation: Determining the IC50 values of this compound in DPPH, ABTS, and other antioxidant assays to benchmark its activity against standard compounds.

-

Computational Modeling: Employing Density Functional Theory (DFT) to calculate parameters such as bond dissociation energies, ionization potentials, and HOMO-LUMO energy gaps to provide a theoretical underpinning for the proposed mechanism.[7]

-

In vivo studies: Assessing the compound's efficacy in animal models of diseases with a strong oxidative stress component.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives with different substituents on the quinoline ring to optimize antioxidant activity.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be elucidated, paving the way for the development of novel antioxidant therapies.

References

-

Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. (n.d.). Research in Pharmaceutical Sciences. Available from: [Link]

-

Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]

-

Popov, S. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7578-7594. Available from: [Link]

-

Kancharla, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

-

Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5). Available from: [Link]

-

Blázovics, A., et al. (1999). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research, 31(sup1), S215-S222. Available from: [Link]

-

Akinlalu, A. O., et al. (2018). Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport. BMC Research Notes, 11(1), 874. Available from: [Link]

-

Callizot, N., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology, 417(3), 221-230. Available from: [Link]

-

Li, M., et al. (2024). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. Molecules, 29(1), 75. Available from: [Link]

-

Iskusnykh, I. Y., et al. (2021). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. ResearchGate. Available from: [Link]

-

Galano, A., & Alvarez-Idaboy, J. R. (2013). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1079085. Available from: [Link]

-

El-Sayed, W. M., & El-Essawy, F. A. (2017). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. World Journal of Organic Chemistry, 5(1), 1-13. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

-

Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]

-

Iacopini, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 104-111. Available from: [Link]

-

Farkhondeh, T., et al. (2023). Synthetic Cyclic C5-Curcuminoids Increase Antioxidant Defense and Reduce Inflammation in 6-OHDA-Induced Retinoic Acid-Differentiated SH-SY5Y Cells. Molecules, 28(17), 6301. Available from: [Link]

-

Zhokhov, S. S., et al. (2009). Antioxidant Hydroquinones Substituted by β-1,6-Linked Oligosaccharides in Wheat Germ. Journal of Natural Products, 72(11), 1968-1972. Available from: [Link]

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Available from: [Link]

Sources

- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | 91-53-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

This technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and interpretive analysis of the UV-Vis spectrum of this significant quinoline derivative. While a directly measured high-resolution spectrum for this specific molecule is not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust predictive framework and a detailed methodology for its empirical determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of considerable interest, primarily owing to the antioxidant properties exhibited by its parent molecule, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and its derivatives.[1] These compounds are widely utilized as stabilizers in various industrial applications, including rubber and polymer manufacturing.[1] In the realm of drug development and life sciences, the antioxidant capabilities of quinoline derivatives are a focal point of research for their potential therapeutic applications, such as in mitigating oxidative stress-related pathologies.[2] The 6-methoxy substitution is of particular interest as it can modulate the electronic properties of the quinoline ring, potentially enhancing its antioxidant efficacy and influencing its pharmacokinetic profile.

UV-Vis spectroscopy is a fundamental analytical technique for characterizing chromophoric molecules like this compound. The absorption of UV-Vis radiation provides valuable information about the electronic transitions within the molecule, which are directly related to its structure and conjugation. This data is crucial for quality control, stability studies, and in understanding the molecule's interaction with its environment.

Theoretical Framework: Understanding the UV-Vis Absorption of Quinolines

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For quinoline derivatives, the absorption bands typically arise from π → π* and n → π* transitions. The extended π-system of the quinoline ring is the primary chromophore.

The position and intensity of the absorption maxima (λmax) are influenced by several factors:

-

Molecular Structure and Conjugation: The extent of the conjugated π-electron system is a dominant factor. The dihydroquinoline core, with its fused aromatic and partially saturated rings, possesses a distinct electronic structure.

-

Substituents: The presence of substituents on the quinoline ring can significantly alter the absorption spectrum. The methoxy group (-OCH3) at the 6-position is an auxochrome, an electron-donating group that, through resonance, can extend the conjugation of the π-system. This typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted parent compound.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. Polar solvents may stabilize the excited state more than the ground state, resulting in a red shift for π → π* transitions.

-

pH: The pH of the solution can affect the protonation state of the nitrogen atom in the quinoline ring, which in turn alters the electronic structure and the resulting UV-Vis spectrum.

Based on the analysis of similar methoxy-substituted quinoline derivatives, it is anticipated that this compound will exhibit characteristic absorption bands in the UV region, likely with a λmax in the range of 300-400 nm.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (high purity)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical and should be reported with the results.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup and Calibration:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Perform a baseline correction using a cuvette filled with the same spectroscopic grade solvent that was used to prepare the sample solutions. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with the working solution to be measured.

-

Fill the cuvette with the working solution and ensure there are no air bubbles.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

-

Data Acquisition and Analysis:

-

Save the spectral data.

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, construct a calibration curve by plotting absorbance at λmax versus the concentration of the prepared working solutions.

-

Experimental Workflow Diagram

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Data Interpretation and Expected Spectral Features

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its electronic structure.

Table 1: Predicted UV-Vis Absorption Characteristics

| Solvent System | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Non-polar (e.g., Cyclohexane) | Shorter wavelength | Lower | π → π |

| Polar (e.g., Ethanol) | Longer wavelength | Higher | π → π |

The rationale behind these predictions is the expected solvatochromic effect. In a polar solvent like ethanol, the more polar excited state of the π → π* transition will be stabilized to a greater extent than the ground state, leading to a smaller energy gap and thus a bathochromic (red) shift in the λmax compared to a non-polar solvent.

Factors Influencing the UV-Vis Spectrum: A Deeper Dive

The integrity of the obtained UV-Vis spectrum is contingent on the careful control of several experimental variables.

-

Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism. It is imperative to report the solvent used when presenting spectral data.

-

Concentration: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the analyte. However, this relationship holds true only for dilute solutions. At high concentrations, intermolecular interactions can lead to deviations from linearity.

-

pH: For compounds with acidic or basic functional groups, such as the nitrogen in the dihydroquinoline ring, the pH of the solution can significantly alter the electronic structure and, consequently, the UV-Vis spectrum. It is advisable to use buffered solutions if pH effects are being investigated or need to be controlled.

-

Temperature: While generally having a minor effect on the position of absorption bands, temperature can influence the equilibrium between different conformational isomers, which may have slightly different absorption spectra.

Applications in Research and Drug Development

The UV-Vis spectrum of this compound is a valuable tool in various scientific and industrial contexts.

-

Quantitative Analysis: Once a calibration curve is established, UV-Vis spectroscopy provides a rapid and non-destructive method for determining the concentration of the compound in a solution. This is essential for formulation development and quality control in the pharmaceutical industry.

-

Purity Assessment: The presence of impurities with significant UV absorbance can be detected as additional peaks or shoulders in the spectrum.

-

Stability Studies: Degradation of the compound can be monitored by observing changes in its UV-Vis spectrum over time under different storage conditions.

-

Drug-Receptor Interaction Studies: Changes in the UV-Vis spectrum upon binding to a biological target, such as a protein or nucleic acid, can provide insights into the binding mechanism and affinity.

-

Antioxidant Activity Assays: Many antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, rely on monitoring the change in absorbance of a chromophoric radical in the presence of an antioxidant.

Conclusion

This technical guide has provided a comprehensive framework for understanding, obtaining, and interpreting the UV-Vis absorption spectrum of this compound. While a definitive, published spectrum for this specific molecule remains elusive, the principles outlined herein, based on the known properties of quinoline derivatives, offer a solid foundation for its experimental characterization. The detailed protocol and discussion of influencing factors are designed to empower researchers, scientists, and drug development professionals to confidently utilize UV-Vis spectroscopy in their work with this promising antioxidant compound. The continued investigation into the photophysical properties of such molecules will undoubtedly contribute to the advancement of new therapeutic agents and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

-

MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

ResearchGate. Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Safe Storage and Handling of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Abstract

This document provides a comprehensive guide for the safe storage and handling of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 4053-50-3), a heterocyclic amine with applications in chemical synthesis and research. While its derivatives are noted for their antioxidant properties, ensuring the stability of the compound and the safety of laboratory personnel is paramount.[1][2] This guide details the necessary chemical properties, storage conditions, handling protocols, emergency procedures, and a practical protocol for preparing a stock solution. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to maintain experimental integrity and a safe working environment.

Compound Identification and Properties

Understanding the fundamental chemical and physical properties of this compound is the first step in establishing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | PubChem[3] |

| Molecular Weight | 203.28 g/mol | PubChem[3] |

| Appearance | Amber to brown granules (for related polymers) | R.E. Carroll, Inc.[4] |

| Solubility | Insoluble in water; Soluble in acetone, benzene, chloroform, carbon disulfide.[4] | R.E. Carroll, Inc.[4] |

| Melting Point | 72-84 °C (for the related polymer TMQ) | NTP, 1992[5] |

| Boiling Point | >315 °C (for the related polymer TMQ) | NTP, 1992[5] |

| Density | 1.08 g/cm³ (for the related polymer TMQ) | R.E. Carroll, Inc.[4] |

Long-Term Storage Protocol

Proper storage is critical to preserve the chemical integrity of this compound and to prevent the formation of hazardous degradation products. The compound may be sensitive to prolonged exposure to air and light.[6][7]

2.1 Storage Environment The primary objective is to store the compound in an environment that minimizes degradation from heat, light, and atmospheric exposure.

-

Temperature: Store in a cool, dry place. This minimizes the rate of potential thermal degradation.

-

Ventilation: The storage area must be well-ventilated to prevent the accumulation of any potential vapors.[4]

-

Ignition Sources: Keep the compound away from heat, sparks, and open flames, as related compounds are combustible.[4][5]

2.2 Container Requirements The choice of container is crucial for maintaining a stable, inert environment.

-

Primary Container: The compound should be stored in a tightly closed container to prevent exposure to air and moisture.[4] Amber glass bottles are recommended to protect the contents from light.

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, displacing the air in the container with an inert gas like argon or nitrogen is a best practice to prevent oxidation.

2.3 Stability and Shelf Life Under the recommended conditions, the maximum storage life is approximately 2 years.[4] It is advisable to re-analyze the purity of the compound if it has been stored for an extended period or if there are any visual changes in its appearance.

Safe Handling Workflow

A systematic workflow ensures that the compound is handled safely at every stage, from retrieval to use. The following diagram and protocol outline this process.

Caption: Workflow for Safe Handling of Dihydroquinoline Compound.

3.1 Detailed Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

-

Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to avoid the inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[8] Always check the breakthrough time of the glove material.

-

Body Protection: A lab coat or chemically impervious clothing is required to prevent skin contact.

-

-

Dispensing: If the compound is a solid, avoid generating dust. Use appropriate tools (e.g., a spatula) to handle the material.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[8]

Chemical Incompatibilities and Hazardous Reactions

To prevent dangerous reactions, this compound must be segregated from incompatible materials.

-

Strong Oxidizers: Avoid contact with strong oxidizing agents.[5][9]

-

Acids: This compound can neutralize acids in exothermic reactions.[6][7] It is specifically incompatible with concentrated nitric acid.[5]

-

Other Incompatibles: May be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6][7]

Emergency and Spill Response Protocol

Rapid and correct response to a spill is essential to mitigate hazards.

Caption: Decision-making workflow for spill response.

5.1 Minor Spill (Contained, Small Quantity)

-

Alert Personnel: Notify others in the immediate area.

-

Remove Ignition Sources: Immediately remove any sources of ignition from the vicinity.[5][7]

-

Containment: If the compound is a solid, gently dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne.[5]

-

Collection: Carefully collect the absorbed or dampened material using a scoop or absorbent pads and place it into a clean, sealable container for disposal.[5]

-

Decontamination: Clean the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[5]

-

Disposal: Seal and label the waste container for proper chemical waste disposal.

5.2 First Aid Measures

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Move the affected person to fresh air. If symptoms persist, seek medical attention. | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical advice if irritation develops. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and give water to drink. Call a poison center or doctor if you feel unwell. |

Protocol: Preparation of a 10 mM Stock Solution in Acetone

This protocol provides a practical example of applying the safe handling procedures discussed.

6.1 Principle A stock solution provides a convenient and accurate means of introducing the compound into an experimental system at a desired final concentration. Acetone is chosen as the solvent based on its known solubility.[4]

6.2 Materials

-

This compound (MW: 203.28 g/mol )

-

Anhydrous Acetone

-

10 mL Class A Volumetric Flask

-

Analytical Balance

-

Spatula and Weighing Paper

-

Pipettes

-

Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves)

6.3 Step-by-Step Procedure

-

Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass:

-

Mass (g) = 10 mmol/L * 0.010 L * 203.28 g/mol = 0.02033 g or 20.33 mg.

-

-

Tare Balance: Inside a chemical fume hood, place a piece of weighing paper on the analytical balance and tare it.

-

Weigh Compound: Carefully weigh out approximately 20.3 mg of the compound onto the weighing paper. Record the exact mass.

-

Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.

-

Dissolution: Add approximately 5-7 mL of acetone to the flask. Gently swirl the flask until the solid is completely dissolved.

-

Dilute to Volume: Once dissolved, carefully add acetone to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the stock solution to a properly labeled amber glass vial with a tight-fitting cap. Store at an appropriate temperature (e.g., 4°C or -20°C, depending on experimental requirements and solution stability).

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

References

-

R.E. Carroll, Inc. (2014). Technical Data Sheet - TMQ. [Link]

-

Material Safety Data Sheet. (2011). 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. [Link]

-

PubChem. This compound. [Link]

-

PMC. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. [Link]

-

Journal of Medical and Biological Research. (2022). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. [Link]

-

PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

Sources

- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 3. This compound | C13H17NO | CID 421426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. recarroll.com [recarroll.com]

- 5. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE POLYMER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemos.de [chemos.de]

- 9. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

Application Note & Protocol Guide: Establishing Dosing Regimens for 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Oxidative Stress Research

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) is a derivative of the dihydroquinoline class of compounds, which are recognized for their potent antioxidant properties.[1] While its structural analogs, particularly the 6-hydroxy derivatives, have been investigated for their ability to mitigate oxidative stress, specific dosing guidelines for MTDQ in preclinical models are not yet established in the scientific literature. This document provides a comprehensive framework for researchers to systematically determine optimal dosing for MTDQ in both in vitro and in vivo oxidative stress studies. We present a logical, evidence-based approach, drawing from methodologies applied to analogous compounds, to guide researchers in establishing effective and reproducible experimental parameters. This guide includes detailed protocols for dose-response determination, assessment of key oxidative stress markers, and recommendations for designing pilot animal studies.

Introduction to MTDQ and the Dihydroquinoline Class

This compound (PubChem CID: 421426) is a heterocyclic aromatic amine belonging to the dihydroquinoline family.[2] This class of compounds is notable for its antioxidant capabilities, primarily functioning as chain-breaking antioxidants that scavenge free radicals and inhibit processes like lipid peroxidation.[1][3] These properties are the foundation of their therapeutic potential in pathologies where oxidative stress is a key etiological factor.[4][5]

While the ethoxy and hydroxy derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated significant protective effects in various models of tissue injury,[6][7][8][9] data on the 6-methoxy variant remains sparse. The substitution at the 6-position (methoxy vs. hydroxy) can significantly alter the compound's physicochemical properties, including solubility, bioavailability, and metabolic stability, thereby necessitating a distinct and systematic approach to dose determination. This guide provides the necessary scientific rationale and step-by-step protocols to bridge this knowledge gap.

Postulated Mechanism of Antioxidant Action

Based on studies of structurally similar dihydroquinolines, the antioxidant effect of MTDQ is likely multifactorial.[10][11] The primary mechanism is direct radical scavenging, attributed to the ability of the secondary nitrogen atom in the dihydroquinoline ring to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).[10] This action disrupts the chain reactions of lipid peroxidation, protecting cellular membranes from damage.

Furthermore, these compounds have been shown to modulate endogenous antioxidant defense systems. This may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of a suite of cytoprotective genes, including those for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][12]

Framework for Preclinical Dose Determination

A systematic approach to defining the optimal dose of MTDQ is critical. The process begins with in vitro studies to identify a biologically active concentration range and concludes with in vivo pilot studies to establish a safe and effective dosage.

In Vitro Dose-Response & Cytotoxicity Screening

Before assessing the antioxidant efficacy of MTDQ, it is imperative to determine its inherent cytotoxicity to establish a therapeutic window. A standard approach is to perform a dose-response assay using a relevant cell line.[13][14]

Key Steps:

-

Select a Cell Line: Choose a cell line relevant to the intended research area (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neuroprotection).[15]

-

Determine Concentration Range: For an initial screening, a wide range of concentrations using serial dilutions (e.g., logarithmic or semi-logarithmic) is recommended to capture the full dose-response curve.[13]

-

Assess Cytotoxicity: Use a viability assay (e.g., MTT, MTS) to measure the effect of MTDQ alone on cell viability after a defined incubation period (e.g., 24, 48 hours).[16]

-

Establish Non-Toxic Doses: Identify the concentration range that does not significantly reduce cell viability (e.g., >90% viability). This range will be used for subsequent efficacy studies.

-

Efficacy Testing: Pre-treat cells with non-toxic concentrations of MTDQ, then introduce an oxidative stressor (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂)) to induce damage.[15] Measure the protective effect of MTDQ on cell viability and other oxidative stress markers.

| Parameter | Recommended Starting Point | Rationale |

| Cell Seeding Density | 5,000 - 15,000 cells/well | Ensures cells are in a logarithmic growth phase and avoids confounding effects of confluency.[13] |

| Initial MTDQ Range | 0.1 µM to 100 µM | A broad range is necessary to identify the IC₅₀ (for toxicity) and EC₅₀ (for efficacy). |

| Vehicle Control | DMSO (≤0.1% final conc.) | MTDQ is likely soluble in DMSO; the vehicle concentration must be kept low to avoid solvent-induced toxicity.[17] |

| Incubation Time | 24 to 72 hours | Allows sufficient time for the compound to exert its effects and for cellular responses to develop.[13] |

In Vivo Dose-Finding & Efficacy Studies

Translating in vitro findings to an in vivo model requires a careful, stepwise approach to determine a safe and effective dose. This typically begins with a Maximum Tolerated Dose (MTD) study, followed by a pilot efficacy study.[18]

Rationale for Dose Selection: While direct data for MTDQ is unavailable, studies on its structural analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have used doses of 25 mg/kg and 50 mg/kg in rat models of toxic liver injury and Parkinson's disease, demonstrating significant protective effects.[6][11][19] These values serve as an excellent evidence-based starting point for a pilot efficacy study of MTDQ. For safety context, the polymerized parent compound (2,2,4-trimethyl-1,2-dihydroquinoline) has a high oral LD₅₀ in rats of 3,190 mg/kg, suggesting a potentially wide safety margin.[20]

| Parameter | Recommended Starting Point | Rationale & Considerations |

| Animal Model | Wistar or Sprague-Dawley Rats | Commonly used in toxicology and oxidative stress studies.[7][19] |

| Administration Route | Oral Gavage (PO) | A common, convenient, and economically viable route for preclinical studies.[21] |

| Vehicle | Corn oil, or 0.5% Carboxymethylcellulose (CMC) | Select a vehicle appropriate for the compound's solubility and route of administration. |

| Pilot Efficacy Doses | 10 mg/kg, 25 mg/kg, 50 mg/kg | Bracketing the effective doses of the 6-hydroxy analog provides a strong starting point for dose-response evaluation.[11][19] |

| Dosing Frequency | Once daily | A common frequency in sub-acute models; should be adjusted based on pharmacokinetic data if available. |

| Key Endpoints | Serum transaminases (ALT, AST), tissue MDA levels, glutathione (GSH) levels, antioxidant enzyme activity, histopathology. | These provide a comprehensive assessment of oxidative damage and the protective effect of the compound.[6][7] |

Essential Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & Dose-Response (MTT Assay)

This protocol determines the concentration at which MTDQ becomes cytotoxic and its effective concentration (EC₅₀) for protecting against an oxidative insult.

Materials:

-

Selected cell line (e.g., HepG2)

-

Complete culture medium

-

MTDQ stock solution (e.g., 10 mM in DMSO)

-

Oxidative stressor (e.g., 500 µM H₂O₂)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates, multichannel pipette, plate reader

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

MTDQ Treatment (Cytotoxicity):

-

Prepare serial dilutions of MTDQ in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Replace the old medium with the MTDQ-containing medium. Include vehicle-only controls.

-

Incubate for 24 hours.

-

-

MTDQ Treatment (Protective Efficacy):

-

Prepare non-toxic serial dilutions of MTDQ as determined from the cytotoxicity arm.

-

Pre-treat cells with MTDQ-containing medium for 4 hours.[15]

-

Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the untreated control group) and incubate for another 24 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Calculate cell viability as a percentage of the control group. Plot viability against MTDQ concentration and use non-linear regression to determine the IC₅₀ (cytotoxicity) and EC₅₀ (efficacy).[16]

Protocol 2: Measurement of Lipid Peroxidation (TBARS Assay)

This protocol quantifies malondialdehyde (MDA), a key byproduct of lipid peroxidation, in tissue homogenates or cell lysates.[22]

Materials:

-

Tissue homogenate (e.g., liver) or cell lysate

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation

-

MDA standard

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue samples on ice in a suitable buffer containing BHT.

-

Reaction:

-

To 100 µL of homogenate, add 200 µL of ice-cold TCA to precipitate proteins.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 400 µL of TBA solution and incubate at 95°C for 60 minutes.

-

-

Measurement:

-

Cool the samples on ice and measure the absorbance of the pink-colored product at 532 nm.

-

-

Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize results to the total protein content of the sample.

Safety & Handling Precautions

While specific toxicity data for MTDQ is limited, general precautions for handling quinoline derivatives should be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.[20]

-

Handling: Avoid generating dust if handling a solid form. Use a chemical fume hood for preparing stock solutions.

-

Storage: Store in a cool, dry, and well-ventilated place, protected from light.[23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in oxidative stress research is contingent on the careful and systematic determination of its optimal dosage. This guide provides a scientifically grounded framework for establishing these critical parameters. By first defining the in vitro therapeutic window and then leveraging data from structural analogs to inform pilot in vivo studies, researchers can confidently design robust experiments to explore the full therapeutic potential of MTDQ. The protocols and workflows detailed herein are designed to ensure reproducibility and generate high-quality, interpretable data.

References

- MDPI. (n.d.). Protective Effect of Mitochondria-Targeted Antioxidants against Inflammatory Response to Lipopolysaccharide Challenge: A Review.

-

Gavino, V. C., Miller, J. S., Ikharebha, S. O., Milo, G. E., & Cornwell, D. G. (1981). Effect of polyunsaturated fatty acids and antioxidants on lipid peroxidation in tissue cultures. Journal of Lipid Research, 22(5), 763–769. Retrieved from [Link]

- Kryzhanovskaia, S. A., Zaitseva, O. I., Kryl'skii, E. D., Avdeev, D. B., & Zaitsev, S. A. (n.d.). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Voprosy biologičeskoj, medicinskoj i farmacevtičeskoj himii.

- Journal of Lipid Research. (1981). Effect of polyunsaturated fatty acids and antioxidants on lipid peroxidation in tissue cultures.

-

Krylskiy, E. D., Zaitseva, O. I., Poveteva, T. N., Perveev, D. V., & Zaitsev, S. A. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321–8336. Retrieved from [Link]

-

Krylskiy, E. D., Zaitseva, O. I., Poveteva, T. N., Perveev, D. V., & Zaitsev, S. A. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387–1405. Retrieved from [Link]

-

ResearchGate. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). The mitochondria-targeted antioxidant MitoQ prevents lipid peroxidation.... Retrieved from [Link]

-

Krylskiy, E. D., Zaitseva, O. I., Poveteva, T. N., Perveev, D. V., & Zaitsev, S. A. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7653–7667. Retrieved from [Link]

-

Wang, Y., et al. (2020). The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway. Cell Death & Disease. Retrieved from [Link]

-

Krylskiy, E. D., Zaitseva, O. I., Poveteva, T. N., Perveev, D. V., & Zaitsev, S. A. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved from [Link]

-

Jiang, T., Wang, X., & Chen, Q. (2018). Cytoprotective Effects of Natural Compounds against Oxidative Stress. Antioxidants, 7(10), 147. Retrieved from [Link]

-

Falk, M. J., & Sondheimer, N. (2020). Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines. Current Opinion in Pediatrics. Retrieved from [Link]

-

Jiang, T., Wang, X., & Chen, Q. (2018). Cytoprotective Effects of Natural Compounds against Oxidative Stress. Antioxidants, 7(10), 147. Retrieved from [Link]

-

Pop, A., Kiss, B., & Loghin, F. (2020). Effect of antioxidants on polyunsaturated fatty acids - review. European Review for Medical and Pharmacological Sciences, 24(13), 7534–7546. Retrieved from [Link]

-

Liu, Z., et al. (2019). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules. Retrieved from [Link]

-

Ácsová, A., Martiniaková, S., & Hojerová, J. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca, 12(2), 199-210. Retrieved from [Link]

-

UMass Chan Medical School. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

-

ResearchGate. (2015). Methods for Determining the Antioxidant Activity: A Review. Retrieved from [Link]

-

Antolovich, M., Prenzler, P., Patsalides, E., Mcdonald, S., & Robards, K. (2002). Methods for testing antioxidant activity. The Analyst, 127(1), 183–198. Retrieved from [Link]

-

ResearchGate. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Retrieved from [Link]

-

Kryl'skii, E. D., Zaitseva, O. I., Perveev, D. V., Poveteva, T. N., & Zaitsev, S. A. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 37(4), 1271–1282. Retrieved from [Link]

-

Kryl'skii, E. D., Zaitseva, O. I., Perveev, D. V., Poveteva, T. N., & Zaitsev, S. A. (2021). The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Krylskiy, E. D., Zaitseva, O. I., Poveteva, T. N., Perveev, D. V., & Zaitsev, S. A. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321–8336. Retrieved from [Link]

-

Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Honma, M., et al. (2021). Collaborative Study of Thresholds for Mutagens: Hormetic Responses in Cell Proliferation Tests Using Human and Murine Lymphoid Cells. Genes and Environment. Retrieved from [Link]

-

NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

-

Tianjin Shengdao Technology Co., Ltd. (2011). MATERIAL SAFETY DATA SHEET: 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. Retrieved from [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

-

ResearchGate. (n.d.). a, b Dose-response curves illustrating cell viability as determined by.... Retrieved from [Link]

-

Muro, S. (2009). Controlling oxidative stress: therapeutic and delivery strategies. Preface. Advanced Drug Delivery Reviews, 61(4), 285–286. Retrieved from [Link]

-

Niepel, M., Hafner, M., Mills, C. E., & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Reports, 28(5), 1191–1202.e5. Retrieved from [Link]

-

Clean Production Action. (2021). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H17NO | CID 421426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling oxidative stress: therapeutic and delivery strategies. Preface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 14. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Refining MTD studies | NC3Rs [nc3rs.org.uk]

- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. downstate.edu [downstate.edu]

- 22. Effect of polyunsaturated fatty acids and antioxidants on lipid peroxidation in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for Stabilizing Acrylates with 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Abstract

Acrylate monomers are fundamental building blocks in the polymer industry, prized for their versatility in formulating a vast array of materials, from adhesives and coatings to advanced biomaterials. However, their inherent reactivity, driven by the electron-poor nature of the carbon-carbon double bond, renders them susceptible to premature and often violent, exothermic polymerization. This instability poses significant challenges during synthesis, purification, transport, and storage. Effective stabilization is therefore paramount to ensure safety, product quality, and shelf-life. This document provides a comprehensive guide to the application of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a high-performance stabilizer for acrylate monomers. We will delve into its mechanism of action, provide detailed protocols for its use, and outline analytical methods for process monitoring and quality control.

Introduction: The Challenge of Acrylate Monomer Stability

The propensity of acrylate monomers to undergo spontaneous polymerization is a critical concern for researchers and chemical manufacturers. This process is typically initiated by free radicals, which can be generated by heat, light (UV radiation), or the presence of contaminants. Once initiated, the polymerization can proceed at an accelerated rate, leading to a rapid increase in viscosity, heat generation, and pressure within storage or reaction vessels. In a worst-case scenario, this can result in a runaway reaction with the potential for explosion and fire.[1][2]

To mitigate these risks, polymerization inhibitors are added to acrylate monomers. These chemical agents function by scavenging the initiating free radicals, thereby terminating the polymerization chain reaction.[3] Commonly used inhibitors include phenolic compounds, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), and phenothiazine (PTZ).[2][4][5] While effective to a degree, these traditional inhibitors can have limitations, including dependence on the presence of oxygen for activation and potential for color formation.

This application note focuses on a highly efficacious alternative: this compound. This molecule, a derivative of the hindered amine class of stabilizers, offers robust protection against premature polymerization, even under demanding conditions.

Unveiling the Stabilizer: this compound

This compound is a heterocyclic aromatic amine with a molecular structure that combines the key features of a hindered amine and a substituted quinoline. This unique combination is central to its potent stabilizing activity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Typically a viscous liquid or low-melting solid |

| Solubility | Soluble in most organic solvents and acrylate monomers |

Mechanism of Action: A Dual-Pronged Approach to Radical Scavenging

The stabilizing efficacy of this compound stems from its ability to act as a potent chain-breaking antioxidant. It interrupts the free-radical polymerization cycle through a two-fold mechanism:

-

Hydrogen Atom Donation: The secondary amine group (-NH-) within the dihydroquinoline ring is a readily available hydrogen atom donor. When a propagating radical (R•), formed from an acrylate monomer, is present, the stabilizer can donate a hydrogen atom to this radical, effectively terminating its reactivity and preventing it from adding to another monomer unit. This process generates a stable, resonance-delocalized radical on the stabilizer molecule, which is significantly less reactive and unable to initiate further polymerization.

-

Radical Adduct Formation: The methoxy group (-OCH₃) on the quinoline ring enhances the electron-donating nature of the aromatic system, further stabilizing the radical formed on the nitrogen atom. This stabilized radical can then react with another propagating radical to form a non-radical, stable adduct, thus removing two radical species from the system.

The presence of the trimethyl groups on the dihydroquinoline ring provides steric hindrance around the nitrogen atom. This steric bulk is crucial as it prevents side reactions and enhances the stability of the nitroxyl radical intermediate, allowing it to persist and scavenge multiple propagating radicals over time. This mechanism is analogous to that of Hindered Amine Light Stabilizers (HALS), which are well-known for their long-term stabilizing effects in polymers.[6][7][8]

Figure 1: Proposed mechanism of polymerization inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for the effective use of this compound in stabilizing acrylate monomers and for evaluating its performance.

Protocol 1: Determination of Optimal Stabilizer Concentration

Objective: To determine the minimum effective concentration of this compound required to prevent polymerization of a specific acrylate monomer under accelerated aging conditions.

Materials:

-

Acrylate monomer of interest (e.g., butyl acrylate, methyl methacrylate)

-

This compound

-

Series of sealed glass vials or ampoules

-

Oven or heating block with precise temperature control

-

Viscometer or rheometer

-

Analytical balance

Procedure:

-

Preparation of Stabilizer Stock Solution: Prepare a stock solution of this compound in the acrylate monomer of interest (e.g., 1% w/w).

-

Preparation of Test Samples: In a series of labeled vials, prepare samples of the acrylate monomer containing varying concentrations of the stabilizer (e.g., 50, 100, 200, 500, 1000 ppm). Include a control sample with no stabilizer.

-

Accelerated Aging: Place the sealed vials in an oven at a predetermined temperature (e.g., 60°C). The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe but not so high as to cause rapid degradation of the monomer or stabilizer.

-

Monitoring: At regular intervals (e.g., every 24 hours), remove the vials from the oven and visually inspect for any signs of polymerization (e.g., increased viscosity, gel formation).

-

Quantitative Analysis: For a more precise determination, measure the viscosity of each sample at each time point. A significant increase in viscosity indicates the onset of polymerization.

-

Data Analysis: Plot the time to polymerization (defined as a certain percentage increase in viscosity) against the stabilizer concentration. The optimal concentration will be the lowest concentration that provides the desired period of stability.

Data Presentation:

| Stabilizer Concentration (ppm) | Time to Polymerization at 60°C (hours) | Observations |

| 0 (Control) | < 24 | Solid polymer formed |

| 50 | 72 | Significant viscosity increase |

| 100 | 168 | Slight viscosity increase |

| 200 | > 500 | No significant change in viscosity |

| 500 | > 500 | No significant change in viscosity |

| 1000 | > 500 | No significant change in viscosity |

Protocol 2: Workflow for Bulk Stabilization of Acrylate Monomers

Objective: To provide a step-by-step procedure for the addition and mixing of this compound into a bulk quantity of acrylate monomer for storage and transport.

Figure 2: Workflow for the bulk stabilization of acrylate monomers.

Detailed Steps:

-

Quality Control of Incoming Monomer: Before adding the stabilizer, it is crucial to analyze the incoming acrylate monomer for purity and water content, as impurities can affect the stability and performance of the final product.

-

Calculation of Stabilizer Amount: Based on the desired final concentration (determined in Protocol 1 or based on application requirements), calculate the precise amount of this compound needed for the batch size.

-

Addition of Stabilizer: Add the calculated amount of stabilizer to the monomer. For liquid stabilizers, direct addition is possible. For solid stabilizers, it may be necessary to first dissolve it in a small amount of the monomer before adding it to the main batch.

-

Thorough Mixing: Ensure homogenous distribution of the stabilizer throughout the monomer. This can be achieved by mechanical stirring or by sparging with an inert gas like nitrogen. Nitrogen sparging also helps to remove dissolved oxygen, which can sometimes participate in initiation reactions.

-

Final Quality Control: After mixing, take a sample of the stabilized monomer and analyze it to confirm that the stabilizer concentration is within the specified range.

-

Proper Storage: Transfer the stabilized monomer to a suitable storage container (e.g., stainless steel, amber glass) and store it in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.

Protocol 3: Analytical Method for Quantifying Residual Stabilizer

Objective: To provide a reliable analytical method for determining the concentration of this compound in acrylate monomers.

Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV absorbance maximum for this compound should be determined experimentally, but a wavelength in the range of 230-280 nm is a likely starting point.

-

Sample Preparation: Dilute the stabilized acrylate monomer sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample and determine the peak area corresponding to the stabilizer. Use the calibration curve to calculate the concentration of the stabilizer in the sample.

Safety and Handling

This compound, like most chemical reagents, requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly effective stabilizer for acrylate monomers, offering robust protection against premature polymerization through a dual-action radical scavenging mechanism. Its performance is attributable to the synergistic effects of the hindered amine structure and the electron-donating methoxy group. By following the detailed protocols outlined in this application note, researchers and manufacturers can confidently implement this stabilizer to enhance the safety, quality, and shelf-life of their acrylate-based products. The provided analytical methods will further enable precise process control and quality assurance.

References

- Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. (2023). Journal of Applied Polymer Science.

- Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. (n.d.).

- Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (2025).

- Method for inhibiting the polymerization of acrylic acid. (1991).

- What is high performance polymerization inhibitor?. (n.d.). Wako Pure Chemical Industries, Ltd.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. (n.d.).

- The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.).

- Hindered Amine Light Stabilizer: Protecting Polymers from Degrad

- The Effects of Primary Amine Catalyzed Thio-Acrylate Michael Reaction. (2009). The Aquila Digital Community.

- Characterization of new hindered amine light stabilizers. (1993). Semantic Scholar.

- Inhibition of Free Radical Polymeriz

- Inhibition of acrylic acid and acrylate autoxid

- Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. (n.d.).

- Quinoline and its derivatives as corrosion inhibitors: A review. (n.d.).

- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). PubMed.

- Key Facts about Acrylate Monomers. (n.d.).

- Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Co

- Sterically hindered amine and oxyalkyl amine light stabilizers. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.

- Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. (2023). Teesside University's Research Portal.

- Special Issue : Synthesis and Application of Quinolines and Quinoline Deriv